molecular formula C22H24N2O6 B414267 2-Phenoxyethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Phenoxyethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B414267
M. Wt: 412.4g/mol
InChI Key: LTVZEERGOBRVMZ-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines phenoxyethyl and dimethoxyphenyl groups with a pyrimidinecarboxylate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-phenoxyethanol with 2,5-dimethoxybenzaldehyde to form an intermediate, which is then reacted with methyl acetoacetate and urea under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenoxyacetic acid derivatives, hydroxylated pyrimidine compounds, and various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Phenoxyethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N2O6

Molecular Weight

412.4g/mol

IUPAC Name

2-phenoxyethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H24N2O6/c1-14-19(21(25)30-12-11-29-15-7-5-4-6-8-15)20(24-22(26)23-14)17-13-16(27-2)9-10-18(17)28-3/h4-10,13,20H,11-12H2,1-3H3,(H2,23,24,26)

InChI Key

LTVZEERGOBRVMZ-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)OC)OC)C(=O)OCCOC3=CC=CC=C3

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)OC)OC)C(=O)OCCOC3=CC=CC=C3

Origin of Product

United States

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